Tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a benzenesulfonyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protective moiety in organic synthesis, particularly for amines, to prevent unwanted reactions during multi-step syntheses . The benzenesulfonyl substituent introduces electron-withdrawing properties, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-11-9-14(10-12-17)22(19,20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMXHBTWUSKPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butyl group is introduced through the use of tert-butyl chloroformate in a subsequent step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzenesulfonyl group.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring may interact with receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate with analogous tert-butyl-protected piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural and Functional Group Variations
Key Observations :
- Electron Effects : The benzenesulfonyl group in the target compound contrasts with electron-donating alkyl (e.g., 4-methylpentyl) or neutral heterocyclic (e.g., pyrazolyl) groups. This difference may impact nucleophilic substitution reactions or binding affinity in biological systems .
- Solubility : Hydrophilic substituents (e.g., hydroxybenzoyl ) enhance aqueous solubility, whereas benzenesulfonyl groups may confer moderate solubility in polar aprotic solvents like DMSO.
- Synthetic Utility : Iodopyrazolyl and boronate-containing analogs (e.g., ) are tailored for Suzuki-Miyaura cross-coupling, whereas the benzenesulfonyl group may participate in sulfonamide formation or act as a leaving group.
Comparison with Other Derivatives :
- Alkyl-Substituted Analogs : Synthesized via nucleophilic substitution or alkylation of Boc-piperidine intermediates (86% yield for 4-methylpentyl derivative) .
- Heterocyclic Derivatives : For example, tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate is synthesized via coupling reactions, requiring palladium catalysts for iodopyrazole installation .
Biological Activity
Tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in relation to inflammatory pathways and cancer treatment. This article explores its biological activity through a review of relevant studies, case analyses, and data tables summarizing findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a benzenesulfonyl moiety, which are known to influence its interaction with biological targets. The specific arrangement of these groups can significantly affect the compound's pharmacological properties.
Interaction with Biological Targets
Research indicates that compounds similar to this compound exhibit binding affinities with various enzymes and receptors involved in inflammatory processes. For instance, studies have shown that modifications to the structure can enhance or diminish biological activity, particularly in pathways related to inflammation and cancer.
Inhibition of NLRP3 Inflammasome
Recent studies have highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses. In vitro assays demonstrated that derivatives of piperidine compounds could significantly reduce IL-1β release and pyroptotic cell death in macrophage models. For example, compounds synthesized from this compound showed promising results in inhibiting NLRP3-dependent pathways .
In Vitro Pharmacological Screening
A series of experiments were conducted to evaluate the anti-inflammatory properties of this compound and its derivatives. The following results were obtained:
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 | 10 |
| Compound B | 29.1 ± 4.8 | 25.0 ± 2.0 | 50 |
| Compound C | 14.9 ± 5.8 | 15.0 ± 3.5 | 10 |
These findings indicate that structural modifications can lead to enhanced anti-inflammatory effects, suggesting potential therapeutic applications in treating diseases characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Notable Properties |
|---|---|---|
| 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | Bromine at position 3 | Potential anti-inflammatory activity |
| 4-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | Bromine at position 4 | Different enzyme interaction profile |
| 3-(4-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | Bromine at position 4 | Similar therapeutic potential |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity, emphasizing the importance of targeted modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
